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molecular formula C7H14N2O3S B8703775 N-Propyl-1-sulfamoylcyclopropane-1-carboxamide CAS No. 681808-46-8

N-Propyl-1-sulfamoylcyclopropane-1-carboxamide

Cat. No. B8703775
M. Wt: 206.27 g/mol
InChI Key: KHEZKDIWDCVMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601686B2

Procedure details

This compound was obtained in an optimized 50% yield from 1-propylcarbamoylcyclopropanesulfonamide tert-butylcarbamate (from Step B.3.a) according to the procedure described for the synthesis of 1-methoxymethylcyclopropylsulfonamide (Step B.1.b), except that no chromatography was used as the material was recrystallized from the minimum amount of CH2Cl2/hexanes: 1H NMR (CDCl3) δ 0.15 (m, 2H), 0.51 (m, 2H), 1.01 (m, 2H), 1.34 (m, 3H), 1.86 (d, J=7.0 Hz, 2H), 4.83 (s, 2H); 13C NMR (CDCl3) δ 4.65, 7.74, 11.26, 35.62, 41.21; LRMS m/z 193 (M++NH4).
Name
1-propylcarbamoylcyclopropanesulfonamide tert-butylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NC(=O)O)(C)(C)C.[CH2:9]([NH:12][C:13]([C:15]1([S:18]([NH2:21])(=[O:20])=[O:19])[CH2:17][CH2:16]1)=[O:14])[CH2:10][CH3:11].COCC1(S(N)(=O)=O)CC1>>[CH2:9]([NH:12][C:13]([C:15]1([S:18]([NH2:21])(=[O:19])=[O:20])[CH2:17][CH2:16]1)=[O:14])[CH2:10][CH3:11] |f:0.1|

Inputs

Step One
Name
1-propylcarbamoylcyclopropanesulfonamide tert-butylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC(O)=O.C(CC)NC(=O)C1(CC1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1(CC1)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recrystallized from the minimum amount of CH2Cl2/hexanes

Outcomes

Product
Name
Type
Smiles
C(CC)NC(=O)C1(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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